![molecular formula C21H26N2O6S B4020007 N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4020007.png)
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Description
“N2-(2-methoxyphenyl)-N2-[(4-methoxyphenyl)sulfonyl]-N1-(tetrahydro-2-furanylmethyl)glycinamide” is a complex organic molecule that may involve several functional groups including sulfonamide, methoxy groups, and glycinamide. Such compounds are often studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex molecules like this one can involve multiple steps including condensation, sulfonation, and amidation reactions. For example, the synthesis of similar sulfonamide derivatives involves stepwise reactions starting from basic phenyl or pyrimidine components, leading to the formation of sulfonamides with specific substituents (Okui, And, & Kametani, 1972).
Molecular Structure Analysis
The molecular structure of such compounds can be determined using X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and conformational isomers. Studies on similar molecules have utilized X-ray crystallography to elucidate their crystal and molecular structures, shedding light on the spatial arrangement and electronic configuration that contribute to their reactivity and properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamides, such as the one described, participate in various chemical reactions including those that are pivotal for the synthesis of more complex derivatives. For instance, reactions involving sulfinimines or sulfonamides are crucial for introducing specific functional groups or for the construction of heterocyclic compounds. The chemical properties of these compounds can be influenced by the presence of methoxy and glycinamide functional groups, affecting their reactivity and interaction with other molecules (Davis & Fanelli, 1998).
properties
IUPAC Name |
2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-16-9-11-18(12-10-16)30(25,26)23(19-7-3-4-8-20(19)28-2)15-21(24)22-14-17-6-5-13-29-17/h3-4,7-12,17H,5-6,13-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJLBSWJDAIPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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